5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde
CAS No.:
Cat. No.: VC13792774
Molecular Formula: C22H12N2O4S
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H12N2O4S |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C22H12N2O4S/c25-9-13-3-14(10-26)6-17(5-13)19-1-2-20(22-21(19)23-29-24-22)18-7-15(11-27)4-16(8-18)12-28/h1-12H |
| Standard InChI Key | JPMPJFBLOYFQGF-UHFFFAOYSA-N |
| SMILES | C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O |
| Canonical SMILES | C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar benzo[c] thiadiazole (BTZ) core, where sulfur and nitrogen atoms form a heterocyclic ring. At the 4,7-positions of the BTZ unit, two isophthalaldehyde groups are symmetrically attached. Each isophthalaldehyde subunit contains two aldehyde (-CHO) groups at the 1,3-positions of a benzene ring, providing reactive sites for condensation reactions. The IUPAC name, 5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde, reflects this arrangement.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 5-[4-(3,5-diformylphenyl)-2,1,3-benzothiadiazol-7-yl]benzene-1,3-dicarbaldehyde |
| SMILES | C1=C(C2=NSN=C2C(=C1)C3=CC(=CC(=C3)C=O)C=O)C4=CC(=CC(=C4)C=O)C=O |
| InChI Key | JPMPJFBLOYFQGF-UHFFFAOYSA-N |
Electronic and Optical Properties
The BTZ core’s electron-deficient nature facilitates charge transfer interactions, making the compound suitable for optoelectronic applications. Density functional theory (DFT) calculations on analogous BTZ derivatives reveal a narrow bandgap (~2.1 eV) and strong absorption in the visible spectrum (400–600 nm) . The aldehyde groups further modulate electronic properties by introducing conjugation pathways, enhancing intersystem crossing for triplet-state formation in photocatalytic applications .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated BTZ precursors with boronic ester-functionalized isophthalaldehydes . For example, reacting 4,7-dibromobenzo[c][1, thiadiazole with 3,5-diformylphenylboronic acid pinacol ester under inert conditions yields the target compound in high purity (≥97%) .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra in deuterated trifluoroacetic acid (TFA-d) reveal distinct peaks for aldehyde protons at δ 10.2–10.4 ppm and aromatic protons between δ 7.8–8.6 ppm .
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X-ray Crystallography: Single-crystal studies of related BTZ derivatives show a monoclinic space group with torsion angles of ~126° between the BTZ core and substituents, confirming nonplanar geometry .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 400.4 [M+H].
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
The compound serves as a key building block for COFs, where its aldehyde groups undergo Schiff-base condensation with diamines to form porous, crystalline networks. BTZ-based COFs exhibit exceptional thermal stability (>400°C) and surface areas exceeding 1,500 m/g, enabling applications in hydrogen storage (2.5 wt% at 77 K) and carbon dioxide capture (12 mmol/g at 298 K) .
Table 2: Performance Metrics of BTZ-COFs
| Application | Performance Metric |
|---|---|
| Hydrogen Storage | 2.5 wt% at 77 K |
| CO Capture | 12 mmol/g at 298 K |
| Photocatalytic H Production | 8.2 mmol·g·h |
Heterogeneous Photocatalysis
In continuous-flow reactors, BTZ-based materials demonstrate efficient singlet oxygen () generation (0.54 mmol·h·mg), enabling oxidation reactions such as the conversion of α-terpinene to ascaridole . The compound’s aggregation-induced emission (AIE) properties further enhance light-harvesting efficiency in solid-state photocatalysts .
Recent Advances and Future Directions
Recent studies highlight its potential in organic photovoltaics (OPVs), where BTZ derivatives achieve power conversion efficiencies (PCEs) of 9.3% in bulk heterojunction devices . Future research may explore its use in metal-organic frameworks (MOFs) and perovskite solar cells, leveraging its dual functionality as an electron acceptor and structural linker.
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